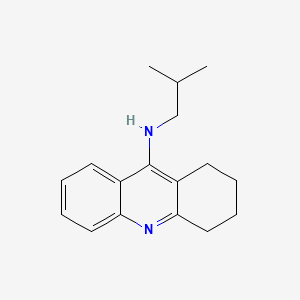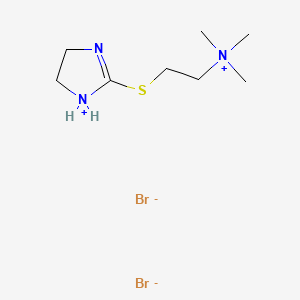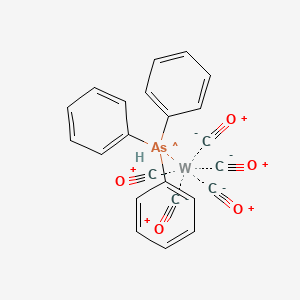
Tungsten, pentacarbonyl(triphenylarsine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten, pentacarbonyl(triphenylarsine)- is a coordination compound with the formula C23H15AsO5W and a molecular weight of 630.12 g/mol . This compound is notable for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one triphenylarsine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tungsten, pentacarbonyl(triphenylarsine)- typically involves the reaction of tungsten hexacarbonyl with triphenylarsine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as toluene .
Industrial Production Methods: While specific industrial production methods for tungsten, pentacarbonyl(triphenylarsine)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten, pentacarbonyl(triphenylarsine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while oxidation and reduction reactions can produce tungsten species in different oxidation states .
Applications De Recherche Scientifique
Tungsten, pentacarbonyl(triphenylarsine)- has several scientific research applications, including:
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which tungsten, pentacarbonyl(triphenylarsine)- exerts its effects involves the coordination of the tungsten center to various ligands, which can influence its reactivity and stability. The compound can interact with molecular targets through ligand exchange and redox reactions, affecting various chemical pathways .
Comparaison Avec Des Composés Similaires
- Tungsten, pentacarbonyl(triphenylphosphine)-
- Chromium, pentacarbonyl(triphenylarsine)-
- Molybdenum, pentacarbonyl(triphenylarsine)-
Comparison: Tungsten, pentacarbonyl(triphenylarsine)- is unique due to the presence of the triphenylarsine ligand, which imparts distinct electronic and steric properties compared to similar compounds with triphenylphosphine or other ligands. This uniqueness can influence its reactivity, stability, and applications in various fields .
Propriétés
Numéro CAS |
29743-02-0 |
|---|---|
Formule moléculaire |
C23H16AsO5W |
Poids moléculaire |
631.1 g/mol |
InChI |
InChI=1S/C18H16As.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15,19H;;;;;; |
Clé InChI |
NXNLFOZDJXOELY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[AsH](C2=CC=CC=C2)C3=CC=CC=C3.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



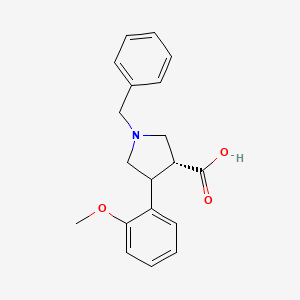
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
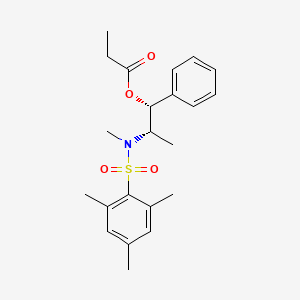

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
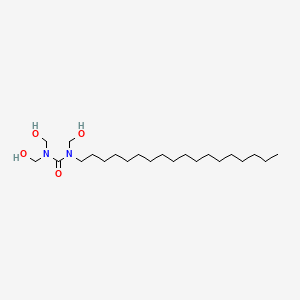

![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)



